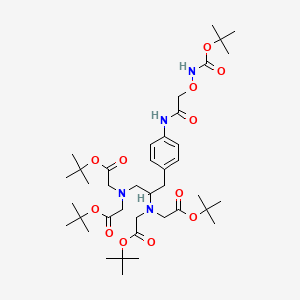
5,6-Dibromobenzimidazole, hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromobenzimidazole hydrochloride, also known by its CAS Number 1242336-63-5, is a chemical compound with the molecular formula C7H5Br2ClN2 . Its molecular weight is 312.39 .
Synthesis Analysis
The synthesis of dibromobenzimidazole derivatives has been studied . The selected group contained three dibromobenzimidazole derivatives differing in type, size, and polarity of substituents in N-1 and C-2 positions of the benzimidazole core . The substances examined were: (5,6-dibromo-1H-benzimidazol-1-yl)acetonitrile (DB1), 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone (DB2), [5,6-dibromo-2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetonitrile (DB3) .
Molecular Structure Analysis
The molecular structure of 5,6-Dibromobenzimidazole, HCl is represented by the formula C7H5Br2ClN2 . The average mass is 312.389 Da and the monoisotopic mass is 309.850800 Da .
Chemical Reactions Analysis
The chemical reactions of dibromobenzimidazole derivatives have been studied . The reactions were carried out in various base solvent-systems including K2CO3, NaH, KOH, t-BuOK, MeONa, NaHCO3, Et3N, Cs2CO3, DBU, DIPEA, or DABCO as a base, and MeCN, DMF, THF, DMSO, or dioxane as a solvent .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Dibromobenzimidazole, hcl include its molecular formula C7H5Br2ClN2 and its molecular weight 312.389 .
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences and Medicinal Chemistry .
Summary of the Application
5,6-Dibromobenzimidazole derivatives are used as substrates in the synthesis of new antimycotics . These compounds have shown potential in combating fungal infections, particularly those caused by Candida spp. and Cryptococcus spp .
Methods of Application or Experimental Procedures
The synthesis of N-phenacyldibromobenzimidazoles involves various base solvent-systems including K2CO3, NaH, KOH, t-BuOK, MeONa, NaHCO3, Et3N, Cs2CO3, DBU, DIPEA, or DABCO as a base, and MeCN, DMF, THF, DMSO, or dioxane as a solvent . The best results were reached when the reactions were carried out in an NaHCO3–MeCN system at reflux for 24 hours .
Results or Outcomes
The cytotoxic activity of the synthesized compounds was evaluated against MCF-7 (breast adenocarcinoma), A-549 (lung adenocarcinoma), CCRF-CEM (acute lymphoblastic leukemia), and MRC-5 (normal lung fibroblasts). It was observed that the studied cell lines differed in sensitivity to the tested compounds with MCF-7 cells being the most sensitive, while A-549 cells were the least sensitive .
Application in Cancer Research
Specific Scientific Field
This application falls under the field of Oncology and Medicinal Chemistry .
Summary of the Application
5,6-Dibromobenzimidazole derivatives have shown potential in cancer research. They have been found to exhibit cytotoxicity against various cancer cell lines .
Methods of Application or Experimental Procedures
The compounds were tested for their cytotoxic activity against various cancer cell lines. The cytotoxicity of the tested derivatives towards CCRF-CEM cells increased with the number of chlorine or fluorine substituents .
Results or Outcomes
Some of the active compounds demonstrated pro-apoptotic properties against leukemic cells. For example, 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone (4f), 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trichlorophenyl)ethanone (5g), and 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone (5j) were found to be particularly effective .
Propriétés
IUPAC Name |
5,6-dibromo-1H-benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPKFHNOXYTGDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=CN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682050 |
Source


|
| Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromobenzimidazole, hcl | |
CAS RN |
1242336-63-5 |
Source


|
| Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














